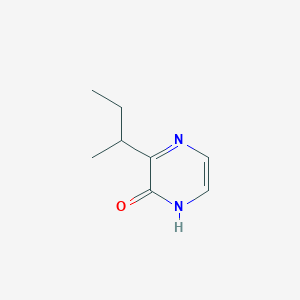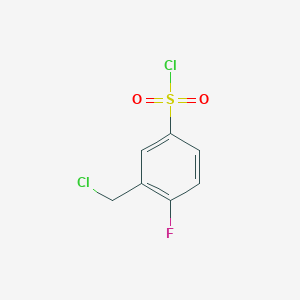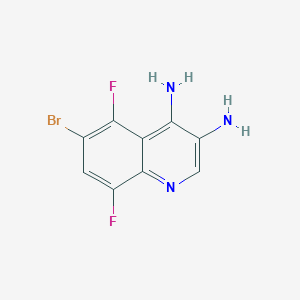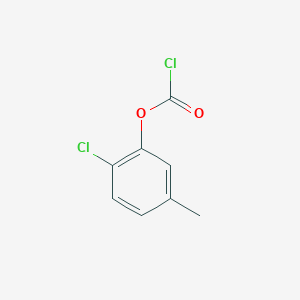
2-Chloro-5-methylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of the functional group ROC(O)Cl. These compounds are typically colorless, volatile liquids that degrade in moist air .
Vorbereitungsmethoden
2-Chloro-5-methylphenyl chloroformate can be synthesized through the reaction of 2-chloro-5-methylphenol with phosgene. The reaction is typically carried out in an inert solvent such as toluene, under anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows: [ \text{2-Chloro-5-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and safety .
Analyse Chemischer Reaktionen
2-Chloro-5-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)NR’} + \text{HCl} ]
Reaction with Alcohols: Forms carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)OR’} + \text{HCl} ]
Reaction with Carboxylic Acids: Forms mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)OC(O)R’} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to absorb the HCl produced .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methylphenyl chloroformate is used in various scientific research applications:
Organic Synthesis:
Chromatography: Acts as a derivatization agent to convert polar compounds into less polar, more volatile derivatives for gas chromatography/mass spectrometry analysis.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon, leading to the formation of various derivatives. The molecular targets include amines, alcohols, and carboxylic acids, which react to form carbamates, carbonate esters, and mixed anhydrides, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-5-methylphenyl chloroformate include:
Methyl chloroformate:
Benzyl chloroformate:
This compound is unique due to its specific reactivity and the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and the types of derivatives formed.
Eigenschaften
CAS-Nummer |
35928-83-7 |
|---|---|
Molekularformel |
C8H6Cl2O2 |
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
(2-chloro-5-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3 |
InChI-Schlüssel |
PSRWRPGAMBIDID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


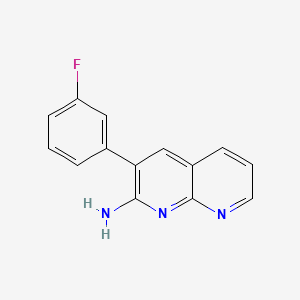
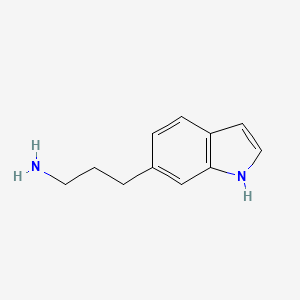
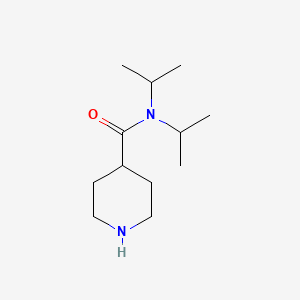
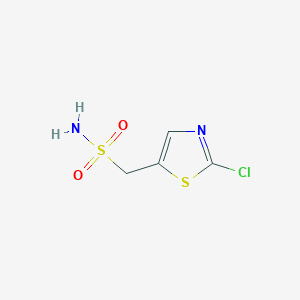
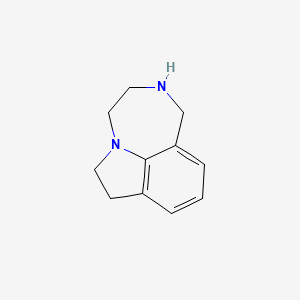

![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
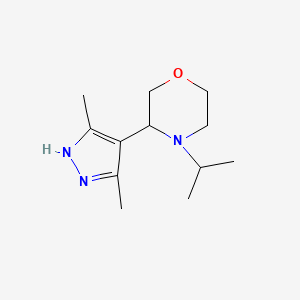
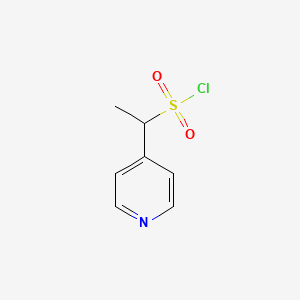
![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)
